molecular formula C20H12ClFN2O2 B15013669 N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide

N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide

Cat. No.: B15013669
M. Wt: 366.8 g/mol
InChI Key: IJFZOPNBORUAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring fused with a chlorophenyl group and a fluorobenzamide moiety

Preparation Methods

The synthesis of N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 4-chlorobenzoic acid, under acidic conditions.

    Introduction of Fluorobenzamide Moiety: The fluorobenzamide moiety can be introduced by reacting the benzoxazole derivative with 2-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials with desired properties.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide can be compared with other similar compounds, such as:

    N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide: This compound has a phenoxyacetamide moiety instead of a fluorobenzamide moiety, which may result in different biological activities and properties.

    N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide: This compound contains a carbonothioyl group, which may confer unique chemical and biological properties.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H12ClFN2O2

Molecular Weight

366.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide

InChI

InChI=1S/C20H12ClFN2O2/c21-13-7-5-12(6-8-13)20-24-17-11-14(9-10-18(17)26-20)23-19(25)15-3-1-2-4-16(15)22/h1-11H,(H,23,25)

InChI Key

IJFZOPNBORUAFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.